molecular formula C22H22ClN5O2 B2538412 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide CAS No. 1251682-59-3

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide

Cat. No.: B2538412
CAS No.: 1251682-59-3
M. Wt: 423.9
InChI Key: KDWRKHHMTXHARM-UHFFFAOYSA-N
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Description

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C22H22ClN5O2 and its molecular weight is 423.9. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research into 1,2,4-triazole derivatives, including compounds structurally related to N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide, has demonstrated promising antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazol-3-one derivatives and screened them for antimicrobial activities, finding some compounds exhibiting good to moderate activities against various microorganisms. This suggests potential for the development of new antimicrobial agents based on 1,2,4-triazole chemistry (Bektaş et al., 2007).

EGFR Inhibitors for Anticancer Applications

Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, investigating their tautomeric properties, conformations, and mechanism behind anti-cancer properties through density functional theory and molecular docking. The study provided insights into the most stable states of these structures and their potential as anti-cancer agents by showing significant binding affinity to the EGFR binding pocket, highlighting the compound's promise in the context of anticancer drug design (Karayel, 2021).

Interaction with Dopamine Receptors

A series of studies have explored the interaction of structurally related compounds with dopamine receptors. Perrone et al. (2000) identified N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide as a high-affinity and selective ligand for the dopamine D(4) receptor, providing a basis for further investigation into the therapeutic potential of these compounds in neurological disorders. This line of research points towards the development of novel dopamine receptor ligands with potential applications in the treatment of psychiatric and neurological conditions (Perrone et al., 2000).

Properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-15-2-4-16(5-3-15)21(29)24-18-10-12-27(13-11-18)22(30)20-14-28(26-25-20)19-8-6-17(23)7-9-19/h2-9,14,18H,10-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWRKHHMTXHARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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